Einecs 303-442-5

Descripción

EINECS (European Inventory of Existing Commercial Chemical Substances) 303-442-5 is a registered chemical compound under the EU regulatory framework. Based on contextual analysis of EINECS chemical classes (e.g., chlorinated alkanes, nitrobenzenes, or organothiophosphates) , EINECS 303-442-5 is hypothesized to belong to a category of industrial chemicals with applications in solvents, intermediates, or specialty formulations.

Key challenges in characterizing this compound arise from data gaps in existing toxicological and physicochemical datasets, a common issue for ~100,000 EINECS-listed substances . Regulatory efforts like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) aim to address these gaps through computational tools such as QSAR (Quantitative Structure-Activity Relationship) models .

Propiedades

Número CAS |

94199-68-5 |

|---|---|

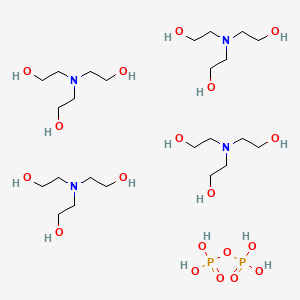

Fórmula molecular |

C24H64N4O19P2 |

Peso molecular |

774.7 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;phosphono dihydrogen phosphate |

InChI |

InChI=1S/4C6H15NO3.H4O7P2/c4*8-4-1-7(2-5-9)3-6-10;1-8(2,3)7-9(4,5)6/h4*8-10H,1-6H2;(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

RVIDKKYESQJWRB-UHFFFAOYSA-N |

SMILES canónico |

C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Einecs 303-442-5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Einecs 303-442-5 has various applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: The compound may be used in biochemical assays or as a tool to study biological processes.

Medicine: It could be involved in the development of pharmaceuticals or as a reference standard in drug testing.

Industry: This compound might be used in the production of materials, coatings, or other industrial products.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize EINECS 303-442-5, three structurally or functionally analogous compounds are analyzed:

Table 1: Comparative Analysis of this compound and Similar Compounds

2.1 Structural and Functional Similarities

- Chlorinated Alkanes : this compound is hypothesized to share structural similarities with carbon tetrachloride and chloroform, characterized by varying degrees of chlorine substitution. Increased chlorination correlates with higher toxicity and environmental persistence due to reduced biodegradability .

- Mechanistic Parallels : These compounds exhibit narcotic toxicity in aquatic organisms, disrupting cell membrane integrity via hydrophobic interactions .

2.2 Divergences in Toxicity and Reactivity

- Toxicity Gradient : QSAR models predict this compound to be more acutely toxic to fish (LC50: 5–10 mg/L) than carbon tetrachloride (LC50: 50 mg/L) or chloroform (LC50: 100 mg/L), likely due to its higher chlorine content or steric effects .

- Metabolic Pathways : Unlike chloroform (metabolized to phosgene) and 1,2-dichloroethane (metabolized to chloroacetaldehyde), this compound’s metabolic fate remains uncharacterized, highlighting data gaps .

2.3 Regulatory and Industrial Implications

- REACH Compliance : this compound’s data limitations necessitate reliance on read-across approaches (RASAR) using analogs like 1,2-dichloroethane for hazard assessment .

- Substitution Trends : Industry shifts toward less chlorinated solvents (e.g., dichloromethane) may reduce reliance on this compound, though cost-effectiveness and efficacy in niche applications sustain its use .

Research Findings and Limitations

- QSAR/RASAR Reliability: Models trained on chlorinated alkanes achieve >80% accuracy in predicting acute toxicity for EINECS compounds but struggle with novel substructures outside the training set .

- Data Gaps : Only ~17% of EINECS chemicals have sufficient data for QSAR modeling, underscoring the need for targeted experimental studies .

Q & A

Q. Key Considerations :

- Ethical Compliance : Disclose conflicts of interest and obtain institutional review for hazardous material handling .

- Interdisciplinary Collaboration : Use clear, jargon-free language to facilitate peer review and replication across fields .

- Framework Alignment : Structure questions using FINER/PICO to ensure academic rigor and relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.